N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a fluorinated acetamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a 4-fluorophenyl group attached via an acetamide linker. Its structure combines electron-withdrawing fluorine atoms, which enhance metabolic stability and binding affinity, with a benzothiazole scaffold known for diverse pharmacological activities .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-6-4-9(5-7-10)8-13(20)18-15-19-14-11(17)2-1-3-12(14)21-15/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFODIWKPGYPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acylation reaction: The final step involves the acylation of the benzo[d]thiazole derivative with 4-fluorophenylacetic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions can be performed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atoms in the structure can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the benzothiazole core, acetamide linker, or substituents. Below is a systematic comparison:
Structural Analogs with Varying Substituents
Key Observations :
- Piperazine vs. Quinoxaline Linkers: Compound 30 replaces the acetamide’s phenyl group with a piperazine ring, improving solubility and likely altering selectivity for MMP-9 over other metalloproteinases . In contrast, compound 11d’s quinoxaline-triazole moiety may confer DNA intercalation properties .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has drawn considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 335.36 g/mol. The structure incorporates a benzothiazole moiety and fluorinated phenyl groups , which enhance its lipophilicity and potentially influence its interaction with biological targets.
This compound interacts with specific molecular targets, including enzymes and receptors. The fluorine substituents are believed to enhance binding affinity, thereby increasing the compound's biological efficacy. This mechanism is crucial for its potential applications in treating various diseases, including cancer and infectious diseases .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound's structural features suggest it may possess anticancer properties. Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimalarial Activity
Recent research has focused on the antimalarial activity of thiazole derivatives, with findings showing that modifications in the N-aryl amide group linked to the thiazole ring significantly affect their potency against Plasmodium falciparum, the causative agent of malaria. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study investigating the anticancer effects of thiazole derivatives found that this compound significantly inhibited cell proliferation in several cancer cell lines. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
